(2-(8-Azabicyclo[3.2.1]octan-3-YL)ethyl)dimethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(8-Azabicyclo[3.2.1]octan-3-YL)ethyl)dimethylamine typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through several methodologies:
Enantioselective Construction: This approach relies on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold.
Desymmetrization Process: Starting from achiral tropinone derivatives, the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
(2-(8-Azabicyclo[3.2.1]octan-3-YL)ethyl)dimethylamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamine group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
(2-(8-Azabicyclo[3.2.1]octan-3-YL)ethyl)dimethylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including as a ligand for various receptors.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of (2-(8-Azabicyclo[3.2.1]octan-3-YL)ethyl)dimethylamine involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound’s bicyclic structure allows it to fit into receptor binding sites, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific receptors and biological systems being targeted.
Comparison with Similar Compounds
Similar Compounds
Tropane Alkaloids: Compounds like cocaine and atropine share the 8-azabicyclo[3.2.1]octane scaffold.
Hexahydroazepinylbenzamides: These compounds are structurally related and have similar biological activities.
Uniqueness
(2-(8-Azabicyclo[321]octan-3-YL)ethyl)dimethylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H22N2 |
---|---|
Molecular Weight |
182.31 g/mol |
IUPAC Name |
2-(8-azabicyclo[3.2.1]octan-3-yl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C11H22N2/c1-13(2)6-5-9-7-10-3-4-11(8-9)12-10/h9-12H,3-8H2,1-2H3 |
InChI Key |
GMEQPKPHVAHETI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1CC2CCC(C1)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.